Oxaunomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxaunomycin is a natural product that belongs to the anthracycline family of antibiotics. It is produced by the bacterium Streptomyces antibioticus and was first isolated in 1966. Oxaunomycin has been found to have potent anticancer and antibacterial properties, making it a promising candidate for use in scientific research.
Scientific Research Applications
1. Cytotoxic Activity in Leukemic Cells
Oxaunomycin, identified as 7-O-(alpha-L-daunosaminyl)-beta-rhodomycinone, has shown significant cytotoxic activity against leukemic L1210 cell cultures. In a study, it exhibited approximately 100 times more potent cytotoxic activity compared to doxorubicin (Yoshimoto et al., 1986).
2. Synthesis and Potency
Research has focused on the synthesis of oxaunomycin and its analogs. One study utilized regioselective glycosidations to synthesize oxaunomycin, highlighting the compound's potential for generating potent analogs (Kita et al., 1992).
3. Impact on RNA Polymerase
Oxaunomycin has been shown to arrest RNA polymerase at polythymidine sequences. This study suggests that oxaunomycin functions as a 'Trojan horse' substrate, affecting transcriptional processes by inserting oxygen atoms into critical positions (Prajapati et al., 2019).
4. Biosynthetic Pathway Insights
Insights into oxaunomycin's biosynthetic pathway were provided by a study focusing on nonheme iron-dependent mono-oxygenase. This research has implications for understanding how oxaunomycin is synthesized naturally and could be crucial for potential synthetic applications (Ren et al., 2022).
5. Interaction with DNA
A study on nogalamycin, a structurally related anthracycline, provided insights into how similar compounds might interact with DNA. This research could indirectly suggest mechanisms by which oxaunomycin interacts with DNA, given their structural similarities (Ibrahim, 2001).
properties
CAS RN |
105615-58-5 |
---|---|
Product Name |
Oxaunomycin |
Molecular Formula |
C26H29NO10 |
Molecular Weight |
515.5 g/mol |
IUPAC Name |
(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H29NO10/c1-3-26(35)8-13(37-14-7-11(27)20(29)9(2)36-14)16-19(25(26)34)24(33)17-18(23(16)32)22(31)15-10(21(17)30)5-4-6-12(15)28/h4-6,9,11,13-14,20,25,28-29,32-35H,3,7-8,27H2,1-2H3/t9-,11-,13-,14-,20+,25+,26+/m0/s1 |
InChI Key |
LKBBOPGQDRPCDS-YAOXHJNESA-N |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O |
SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N)O |
Canonical SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N)O |
synonyms |
10-epi-oxaunomycin oxaunomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.